Cas no 1003043-34-2 (6-bromo-5-methylpyridine-3-boronic acid)

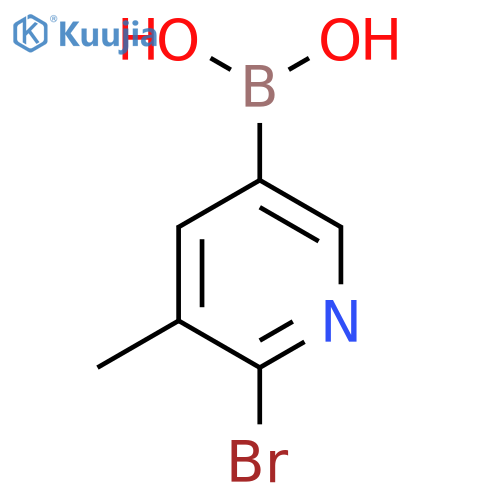

1003043-34-2 structure

商品名:6-bromo-5-methylpyridine-3-boronic acid

CAS番号:1003043-34-2

MF:C6H7BBrNO2

メガワット:215.840280771255

MDL:MFCD08274468

CID:69703

PubChem ID:17750219

6-bromo-5-methylpyridine-3-boronic acid 化学的及び物理的性質

名前と識別子

-

- (6-Bromo-5-methylpyridin-3-yl)boronic acid

- 6-Bromo-5-methylpyridine-3-boronic acid

- 2-Bromo-3-methylpyridine-5-boronic acid

- 2-bromo-3-methyl-5-pyridineboronic acid

- 2-bromo-3-methyl-5-pyridylboronic acid

- 5-Borono-2-bromo-3-picoline

- 6-bromo-5-methyl-3-pyridylboronic acid

- 6-bromo-5-methylpyridin-3-ylboronic acid

- 2-BroMo-3-Methylpyridin-5-ylboronic acid

- 6-bromo-5-methylpyridin-3-yl-3-boronic acid

- Boronic acid, B-(6-broMo-5-Methyl-3-pyridinyl)-

- 2-Bromo-3-methylpyridine-5-boronic acid, 5-Borono-2-bromo-3-picoline

- (6-BROMO-5-METHYL-3-PYRIDYL)BORONIC ACID

- PubChem5081

- ZXBA000467

- BM613

- OR9501

- BBL102110

- STL555909

- SBB09517

- AKOS015835782

- 6-Bromo-5-methylpyridine-3-boronicacid

- CS-W014881

- AM802821

- SY022321

- FT-0660348

- CHEMBL3236634

- 2-Bromo-3-picoline-5-boronicacid

- 1003043-34-2

- 2-Bromo-3-methylpyridine-5-boronic acid, AldrichCPR

- MFCD08274468

- 2-Bromo-3-methylpyridine-5-boronicacid

- A16164

- PS-9643

- EN300-696017

- AB44494

- J-508236

- DTXSID50590360

- AC-6981

- 6-Bromo-5-methyl-3-pyridineboronic Acid

- DB-024859

- 6-bromo-5-methylpyridine-3-boronic acid

-

- MDL: MFCD08274468

- インチ: 1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3

- InChIKey: IPCXBKSYMWZLBR-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CC(B(O)O)=CN=1

計算された属性

- せいみつぶんしりょう: 214.97500

- どういたいしつりょう: 214.975

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.67

- ゆうかいてん: No data available

- ふってん: 378.9℃ at 760 mmHg

- フラッシュポイント: 183.0±30.7 °C

- PSA: 53.35000

- LogP: -0.16770

6-bromo-5-methylpyridine-3-boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険カテゴリコード: 22

- セキュリティの説明: H315,H319,H335

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

6-bromo-5-methylpyridine-3-boronic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-bromo-5-methylpyridine-3-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015827-250mg |

6-bromo-5-methylpyridine-3-boronic acid |

1003043-34-2 | 95% | 250mg |

¥49 | 2023-09-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0465-5G |

6-bromo-5-methylpyridine-3-boronic acid |

1003043-34-2 | 95% | 5g |

¥ 323.00 | 2023-04-03 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803511-25g |

2-Bromo-3-methylpyridine-5-boronic acid |

1003043-34-2 | 95% | 25g |

¥2,270.00 | 2022-09-29 | |

| Enamine | EN300-696017-2.5g |

(6-bromo-5-methylpyridin-3-yl)boronic acid |

1003043-34-2 | 2.5g |

$1539.0 | 2023-05-29 | ||

| Enamine | EN300-696017-5.0g |

(6-bromo-5-methylpyridin-3-yl)boronic acid |

1003043-34-2 | 5g |

$2277.0 | 2023-05-29 | ||

| Apollo Scientific | OR9501-5g |

6-Bromo-5-methylpyridine-3-boronic acid |

1003043-34-2 | 5g |

£20.00 | 2024-05-24 | ||

| Chemenu | CM100053-10g |

(6-Bromo-5-methylpyridin-3-yl)boronic acid |

1003043-34-2 | 95 % | 10g |

$134 | 2021-08-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803511-1g |

2-Bromo-3-methylpyridine-5-boronic acid |

1003043-34-2 | 95% | 1g |

¥164.00 | 2022-09-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803511-5g |

2-Bromo-3-methylpyridine-5-boronic acid |

1003043-34-2 | 95% | 5g |

¥532.00 | 2022-09-29 | |

| Apollo Scientific | OR9501-1g |

6-Bromo-5-methylpyridine-3-boronic acid |

1003043-34-2 | 1g |

£10.00 | 2024-05-24 |

6-bromo-5-methylpyridine-3-boronic acid 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

1003043-34-2 (6-bromo-5-methylpyridine-3-boronic acid) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1003043-34-2)6-bromo-5-methylpyridine-3-boronic acid

清らかである:99%

はかる:25g

価格 ($):152.0